molecular formula C26H28N2O6 B14270380 (E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] CAS No. 141334-23-8

(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]

Cat. No.: B14270380
CAS No.: 141334-23-8
M. Wt: 464.5 g/mol
InChI Key: WJDJLBSZUUJGOT-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core linked to two 2,3,4-trimethoxyphenyl groups through methanimine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] typically involves the condensation reaction between 1,4-phenylenediamine and 2,3,4-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Corresponding oxides and quinones.

    Reduction: Primary amines.

    Substitution: Phenols or other substituted derivatives.

Scientific Research Applications

(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] involves its interaction with specific molecular targets. The compound can bind to metal ions through its imine nitrogen atoms, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester used in the synthesis of various organic compounds.

    1-(4-Fluorophenyl)piperazine: A compound with applications in medicinal chemistry.

Uniqueness

(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] is unique due to its specific structural features, which include multiple methoxy groups and imine linkages

Properties

CAS No.

141334-23-8

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-N-[4-[(2,3,4-trimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C26H28N2O6/c1-29-21-13-7-17(23(31-3)25(21)33-5)15-27-19-9-11-20(12-10-19)28-16-18-8-14-22(30-2)26(34-6)24(18)32-4/h7-16H,1-6H3

InChI Key

WJDJLBSZUUJGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC

Origin of Product

United States

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